molecular formula C31H34N6O5S2 B2410909 N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 309968-54-5

N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2410909
CAS No.: 309968-54-5
M. Wt: 634.77
InChI Key: HZHLFPZNTQYFQP-UHFFFAOYSA-N
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Description

N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C31H34N6O5S2 and its molecular weight is 634.77. The purity is usually 95%.
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Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O5S2/c1-21-5-4-6-25(17-21)33-29(38)20-43-31-35-34-28(37(31)27-18-22(2)7-8-23(27)3)19-32-30(39)24-9-11-26(12-10-24)44(40,41)36-13-15-42-16-14-36/h4-12,17-18H,13-16,19-20H2,1-3H3,(H,32,39)(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHLFPZNTQYFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The key structural motifs include a triazole ring, a morpholinosulfonyl group, and a 2,5-dimethylphenyl moiety. The synthetic pathway often utilizes techniques such as nucleophilic substitution and coupling reactions to assemble the desired structure efficiently.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the 2,5-dimethylphenyl scaffold have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), due to their ability to disrupt bacterial cell wall synthesis .
  • Antifungal Activity : Similar derivatives have demonstrated efficacy against drug-resistant fungal strains such as Candida auris . The incorporation of a thiazole derivative enhances the antifungal activity by targeting fungal cell membranes.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on related triazole derivatives indicate that they may inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Some triazole derivatives have been shown to promote programmed cell death in cancer cells by activating caspase pathways .
  • Cell Cycle Arrest : Research indicates that these compounds can induce G1 phase arrest in cancer cells, preventing further cell division and proliferation .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The morpholino group may interact with specific enzymes involved in cellular signaling pathways, inhibiting their function and leading to reduced cellular growth.
  • Receptor Modulation : Similar compounds have been identified as modulators of various receptors implicated in cancer and microbial infections, suggesting that this compound may exert effects through receptor-mediated pathways .

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of a series of triazole derivatives against resistant bacterial strains. Results indicated that compounds with the 2,5-dimethylphenyl group exhibited superior activity compared to standard antibiotics .
  • Evaluation of Anticancer Properties : In vitro studies showed that a related compound led to significant apoptosis in breast cancer cell lines when treated at micromolar concentrations. The study noted a dose-dependent response correlating with increased levels of pro-apoptotic factors .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of triazole rings and the introduction of morpholino and sulfonamide functionalities. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that derivatives containing the 2,5-dimethylphenyl scaffold often exhibit significant antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against various Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The presence of the triazole moiety is particularly noted for its role in enhancing antifungal activity against drug-resistant Candida strains .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. A series of related compounds have demonstrated cytotoxic effects against multiple cancer cell lines, including colon, breast, and melanoma . The incorporation of the morpholinosulfonyl group may enhance metabolic stability and selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of triazole derivatives, one compound showed a minimum inhibitory concentration (MIC) against MRSA comparable to established antibiotics. This highlights the potential for developing new treatments for antibiotic-resistant infections using this class of compounds .

Case Study 2: Anticancer Activity

A recent investigation into a closely related sulfonamide derivative revealed significant cytotoxicity against ovarian cancer cell lines with IC50 values lower than those observed for conventional chemotherapeutics. The study emphasized the importance of optimizing substituents on the triazole ring to enhance efficacy .

Preparation Methods

Sulfonation of Benzoic Acid

The synthesis begins with the sulfonation of benzoic acid using chlorosulfonic acid (HSO₃Cl) under controlled conditions (0–5°C, 2 h) to yield 4-chlorosulfonylbenzoic acid. This intermediate is highly reactive and prone to hydrolysis, necessitating immediate use.

Nucleophilic Substitution with Morpholine

The chlorosulfonyl group undergoes nucleophilic displacement with morpholine in anhydrous dichloromethane (DCM) at room temperature. Triethylamine (Et₃N) is added to scavenge HCl, facilitating the formation of 4-(morpholinosulfonyl)benzoic acid (yield: 85–90%).

Reaction Conditions :

  • Solvent: DCM
  • Temperature: 25°C
  • Time: 12 h
  • Workup: Precipitation via acidification (pH 2–3) with HCl

Construction of the 1,2,4-Triazole Core

Diazotization-Cyclization Approach

The triazole ring is synthesized via a diazotization-cyclization sequence, adapted from methods using CO₂ to generate carbonic acid in situ. Starting with 2,5-dimethylphenylhydrazine, nitrous acid (HNO₂) is generated by reacting sodium nitrite (NaNO₂) under CO₂ atmosphere (1 atm), avoiding traditional strong acids like HCl or H₂SO₄.

Procedure :

  • Diazotization : 2,5-Dimethylphenylhydrazine (1.0 equiv) is dissolved in water, and CO₂ is bubbled through the solution at 35°C. NaNO₂ (1.05 equiv) is added dropwise, initiating diazotization.
  • Cyclization : The intermediate diazonium salt undergoes intramolecular cyclization upon heating (50°C, 6 h), forming 4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-amine (yield: 88–92%).

Functionalization of the Triazole

The triazole amine is alkylated with propargyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base to introduce a methylene group, yielding 3-(propargyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-5-amine. Subsequent oxidation with MnO₂ in acetone converts the propargyl group to a ketone, forming 3-(2-oxoethyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-5-amine.

Introduction of the Thioether and m-Tolylamide Groups

Thiolation and Amidation

The ketone intermediate reacts with thiourea in ethanol under reflux (12 h) to form a thiol intermediate, which is subsequently alkylated with 2-bromoacetamide in the presence of NaH (60% yield). The resulting thioether is amidated with m-toluidine using EDCl/HOBt coupling agents in DCM, yielding 5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methylamine.

Key Reaction Parameters :

  • Coupling Agent: EDCl (1.2 equiv), HOBt (1.5 equiv)
  • Solvent: DCM
  • Temperature: 0°C → room temperature
  • Reaction Time: 24 h

Final Amide Coupling

The benzoyl chloride derivative of 4-(morpholinosulfonyl)benzoic acid is prepared by treating the acid with thionyl chloride (SOCl₂) at reflux (2 h). This acyl chloride is then reacted with the triazole-containing amine in DCM with Et₃N as a base, yielding the final product.

Optimization Notes :

  • Excess acyl chloride (1.5 equiv) ensures complete conversion.
  • Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the pure compound (mp: 198–200°C).

Analytical Characterization

The compound’s structure is confirmed through spectroscopic and elemental analyses:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.92–7.85 (m, 4H, aromatic), 2.45 (s, 6H, morpholine-CH₂), 2.32 (s, 3H, m-tolyl-CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
  • MS (ESI+) : m/z 635.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Step Yield (%) Purity (%) Key Advantage
Diazotization-Cyclization 92 98 Avoids concentrated acids
Thioether Formation 60 95 High regioselectivity
Amide Coupling 85 99 Scalable under mild conditions

Challenges and Mitigation Strategies

  • Oxidative Degradation of Thioether : The thioether linkage is prone to oxidation during storage. Stabilization is achieved by purging reaction mixtures with nitrogen and adding antioxidants like BHT (0.1% w/w).
  • Low Solubility of Intermediates : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during alkylation and coupling steps.
  • Regioselectivity in Triazole Formation : CO₂-mediated diazotization ensures high regioselectivity (>95%) for the 1,2,4-triazole isomer.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides ( ). For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol yields thiosemicarbazide intermediates, followed by intramolecular cyclization (). Substituents like the morpholinosulfonyl group are introduced via nucleophilic substitution or coupling reactions. Optimization of solvent polarity (e.g., THF/water mixtures) and catalysts (e.g., NaIO₄ for oxidation steps) is critical for yield improvement ().

Q. How can spectroscopic and chromatographic methods confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify substituent positions and tautomeric states (e.g., thiole-thione equilibrium in triazole derivatives) ( ).
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns ( ).
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95% recommended for pharmacological assays) ().
  • X-ray Crystallography: Resolves ambiguous stereochemistry in complex substituents ().

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Variable Substituent Analysis: Synthesize analogs with modifications to the 2,5-dimethylphenyl, morpholinosulfonyl, or m-tolylamino groups ( ). For example, replacing the thioether linkage with an oxadiazole ring alters metabolic stability ().
  • Biological Assays: Test against target enzymes (e.g., 5-lipoxygenase-activating protein) using enzyme inhibition assays (IC₅₀ values) and cell-based models (e.g., anti-inflammatory or antimicrobial activity) ( ).
  • Data Normalization: Use positive controls (e.g., known inhibitors) to account for batch-to-batch variability ().

Q. What computational approaches are suitable for predicting target binding and pharmacokinetic properties?

  • Molecular Docking: Tools like Glide (Schrödinger) enable systematic conformational searches and scoring of ligand-receptor interactions. Glide’s OPLS-AA force field grid optimizes pose accuracy (<2 Å RMSD in ~50% of cases) ( ).
  • Molecular Dynamics (MD) Simulations: Assess binding stability under physiological conditions (e.g., 100 ns simulations in explicit solvent) ( ).
  • ADMET Prediction: Software like SwissADME estimates permeability (LogP), metabolic liability (CYP450 interactions), and bioavailability ( ).

Q. How can contradictory bioactivity data across studies be resolved?

  • Source Analysis: Check for differences in assay conditions (e.g., pH, temperature) or cell lines (e.g., HEK293 vs. RAW264.7 macrophages) ( ).
  • Tautomerism Effects: Use computational tools (e.g., DFT calculations) to evaluate dominant tautomeric forms under experimental conditions ().
  • Meta-Analysis: Apply statistical frameworks (e.g., random-effects models) to aggregate data from multiple studies ().

Methodological Challenges

Q. What strategies mitigate challenges in characterizing tautomeric equilibria in triazole derivatives?

  • Variable Temperature NMR: Identifies temperature-dependent shifts indicative of tautomerism ().
  • Isotopic Labeling: ¹⁵N-labeled analogs simplify spectral assignments in dynamic systems ().
  • Computational Validation: Compare experimental NMR shifts with DFT-predicted values for each tautomer ().

Q. How can AI-driven tools optimize reaction conditions for large-scale synthesis?

  • Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and temperatures ( ).
  • Robotic Automation: Platforms like Chemspeed integrate AI for real-time adjustment of reaction parameters (e.g., stoichiometry, reflux duration) ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.